molecular formula C12H18CaO6 B1588190 Calcium 4-methyl-2-oxovalerate CAS No. 51828-95-6

Calcium 4-methyl-2-oxovalerate

Cat. No. B1588190
CAS RN: 51828-95-6
M. Wt: 298.35 g/mol
InChI Key: WQZNGJIBHXYVNW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 4-methyl-2-oxovalerate (MOV) is a calcium salt of 4-methyl-2-oxovalerate, a naturally occurring organic acid. It is a white powder that is odorless and has a slightly bitter taste. MOV is a versatile compound with many research and industrial applications. It is used as a reagent in organic synthesis, in the production of pharmaceuticals, and in the production of food additives. It is also used in biochemical and physiological studies, as it has been shown to have a wide range of effects on cells and tissues.

Scientific Research Applications

Bacterial Degradation and Enzymatic Processes

Calcium 4-methyl-2-oxovalerate plays a role in bacterial degradation and enzymatic processes. Research on Pseudomonas strains has shown that these bacteria can metabolize catechol, leading to the formation of compounds like formate and 4-hydroxy-2-oxovalerate, which is closely related to Calcium 4-methyl-2-oxovalerate. This enzymatic conversion is significant for understanding bacterial metabolic pathways and potential applications in bioremediation (Dagley & Gibson, 1965).

Role in Cell Physiology

Calcium 4-methyl-2-oxovalerate is also relevant in the study of cell physiology. For example, studies have examined its role in intracellular calcium accumulation in specific brain regions, such as the CA1 region of the rat hippocampus during anoxic conditions. This research provides insights into how cells regulate calcium levels, which is crucial for understanding neuronal functioning and response to injury (Lipton & Lobner, 1990).

Metabolic Pathways in Biological Systems

The compound is also involved in metabolic pathways in biological systems. For instance, research on rat spermatogenic epithelium reveals a unique pathway of leucine catabolism involving Calcium 4-methyl-2-oxovalerate. Sertoli cells convert leucine into 4-methyl-2-oxovalerate, highlighting its role in the metabolic interactions between different cell types in the reproductive system (Grootegoed, Jansen, & van der Molen, 1985).

Biocatalytic Reactions

In the field of biochemistry, Calcium 4-methyl-2-oxovalerate is a subject of interest for studying biocatalytic reactions. Research has shown that specific enzymes can catalyze methylation reactions involving this compound, which is important for understanding enzymatic selectivity and potential applications in synthetic chemistry (Sommer-Kamann et al., 2017).

Interaction with Biological Molecules

Studies have also explored the binding of branched-chain 2-oxo acids, like Calcium 4-methyl-2-oxovalerate, to bovine serum albumin. This research is vital for understanding how such compounds interact with proteins and their potential implications in medical and biological applications (Livesey & Lund, 1982).

Safety And Hazards

Avoid contact with skin, eyes, and inhalation of mist or vapors .

properties

IUPAC Name

calcium;4-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZNGJIBHXYVNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

816-66-0 (Parent)
Record name Calcium 4-methyl-2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20966159
Record name Calcium bis(4-methyl-2-oxopentanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium 4-methyl-2-oxovalerate

CAS RN

51828-95-6
Record name Calcium 4-methyl-2-oxovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis(4-methyl-2-oxopentanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 4-methyl-2-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM 4-METHYL-2-OXOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L325UH89S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium 4-methyl-2-oxovalerate
Reactant of Route 2
Calcium 4-methyl-2-oxovalerate
Reactant of Route 3
Reactant of Route 3
Calcium 4-methyl-2-oxovalerate
Reactant of Route 4
Calcium 4-methyl-2-oxovalerate
Reactant of Route 5
Reactant of Route 5
Calcium 4-methyl-2-oxovalerate
Reactant of Route 6
Calcium 4-methyl-2-oxovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.